

Structure-Activity Relationship of Enniatin F and its Analogues: A Comparative Guide

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of **Enniatin F** and its analogues. Enniatins are a class of cyclic hexadepsipeptides produced by various Fusarium species, exhibiting a range of biological activities including antimicrobial, cytotoxic, and ionophoric properties. Understanding the relationship between their chemical structure and biological function is crucial for the development of novel therapeutic agents.

Chemical Structures

Enniatins are composed of alternating D- α -hydroxyisovaleric acid (D-Hiv) and N-methyl-L-amino acid residues. The structural diversity among enniatin analogues arises from the variation in the N-methyl-L-amino acid residues. While data for **Enniatin F** is limited, the general structure of enniatins provides a basis for understanding its potential activities. The most studied enniatins include Enniatin A, A1, B, and B1.

Enniatin F Structure: The precise structure of **Enniatin F** consists of three D-Hiv residues and three N-methyl-L-amino acid residues. While specific experimental data on **Enniatin F** is scarce in the reviewed literature, its activity can be inferred from the established SAR of its analogues.

Comparative Biological Activity



The biological activity of enniatins is significantly influenced by the side chains of the N-methyl-L-amino acid residues. These modifications affect the molecule's conformation, lipophilicity, and interaction with biological membranes.

Cytotoxic Activity

Enniatins exhibit potent cytotoxic effects against a variety of cancer cell lines. This activity is primarily attributed to their ionophoric nature, leading to disruption of cellular ion homeostasis, mitochondrial dysfunction, and induction of apoptosis.[1][2][3] The table below summarizes the cytotoxic activity (IC50 values) of various enniatin analogues against different human cell lines.

Table 1: Cytotoxicity of Enniatin Analogues (IC50 in μ M)

Enniatin Analogue	Hep-G2 (Liver Carcinoma)	MRC-5 (Lung Fibroblast)	Caco-2 (Colorectal Adenocarcino ma)	HT-29 (Colon Carcinoma)
Enniatin A	23.4 ± 5.6 (24h) [4]	0.8 (BrdU assay) [5]	19.5 ± 4.1 (24h) [4]	16.8 ± 4.3 (24h) [4]
Enniatin A1	12.3 ± 4.3 (24h) [4]	-	9.1 ± 2.2 (24h)[4]	10.5 ± 3.1 (24h) [4]
Enniatin B	>30 (24h)[4]	3.6 (BrdU assay) [5]	>30 (24h)[4]	>30 (24h)[4]
Enniatin B1	24.3 ± 7.6 (24h) [4]	-	10.8 (24h)[6]	16.6 (24h)[6]

Note: The specific IC50 value for **Enniatin F** is not available in the reviewed literature. The activity is inferred to be within the range of other enniatins, dependent on its specific amino acid composition.

The general trend observed is that analogues with bulkier, more lipophilic side chains on the N-methyl-L-amino acids (like in Enniatin A and A1, which contain N-methyl-L-isoleucine and N-methyl-L-leucine) tend to exhibit higher cytotoxicity compared to those with smaller side chains (like in Enniatin B, containing N-methyl-L-valine).[7]



Antimicrobial Activity

Enniatins display a broad spectrum of antimicrobial activity against various bacteria and fungi. Their mechanism of action is linked to their ability to form pores in microbial membranes, leading to ion leakage and cell death.[7]

Table 2: Antimicrobial Activity of Enniatin Analogues (MIC in μM)

Enniatin Analogue	Staphylococcus aureus	Bacillus subtilis	Candida albicans
Enniatin A	6.25[7]	6.25[7]	12.5[7]
Enniatin A1	12.5[7]	12.5[7]	12.5[7]
Enniatin B	>100[7]	>100[7]	>100[7]
Enniatin B1	50[7]	50[7]	50[7]

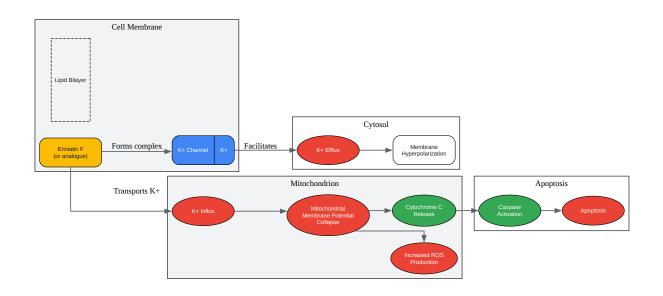
Note: Specific MIC values for **Enniatin F** are not readily available. Its activity profile is expected to align with the general SAR trends.

Similar to cytotoxicity, the antimicrobial potency of enniatins appears to be positively correlated with the lipophilicity of the amino acid side chains. Enniatin A is generally the most active, while Enniatin B shows the weakest activity.[7]

Mechanism of Action: Ionophore-Induced Apoptosis

The primary mechanism of action for the biological activities of enniatins is their function as ionophores. They can form complexes with cations, particularly potassium ions (K+), and transport them across biological membranes.[1][2][3] This disrupts the cellular ion balance, leading to a cascade of events culminating in apoptosis.





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Caption: Ionophore-mediated apoptotic pathway of enniatins.

The influx of K+ into the mitochondria leads to the collapse of the mitochondrial membrane potential ($\Delta \Psi m$), increased production of reactive oxygen species (ROS), and the release of pro-apoptotic factors like cytochrome c.[2] This, in turn, activates the caspase cascade, leading to programmed cell death.

Experimental Protocols



Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

- Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
- Compound Treatment: Treat the cells with various concentrations of **Enniatin F** or its analogues and incubate for 24, 48, or 72 hours.
- MTT Addition: Add 20 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
- Formazan Solubilization: Remove the medium and add 150 μ L of DMSO to each well to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Antimicrobial Susceptibility Testing (Broth Microdilution)

The broth microdilution method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Protocol:

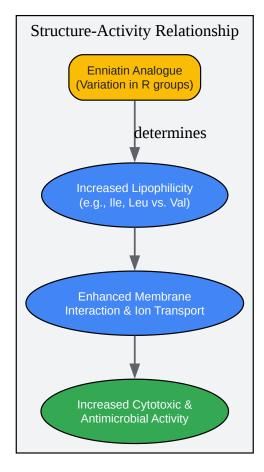
- Preparation of Inoculum: Prepare a bacterial or fungal suspension equivalent to a 0.5 McFarland standard.
- Serial Dilution: Perform serial two-fold dilutions of the enniatin compounds in a 96-well microtiter plate containing an appropriate broth medium.

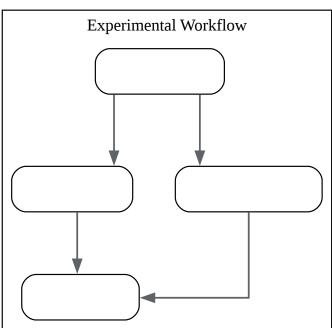


- Inoculation: Inoculate each well with the microbial suspension.
- Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for bacteria, 25-30°C for fungi) for 18-24 hours.
- MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Structure-Activity Relationship Summary and Experimental Workflow

The SAR of enniatins is intrinsically linked to the physicochemical properties of the N-methyl-L-amino acid residues.







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Caption: SAR and workflow for evaluating enniatin analogues.

In conclusion, while specific experimental data for **Enniatin F** is limited, the established structure-activity relationships of its analogues provide a strong framework for predicting its biological profile. The variation in the N-methyl-L-amino acid residues is the key determinant of their cytotoxic and antimicrobial activities, with increased lipophilicity generally leading to enhanced potency. Further research focusing on the synthesis and biological evaluation of **Enniatin F** is warranted to fully elucidate its therapeutic potential.

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